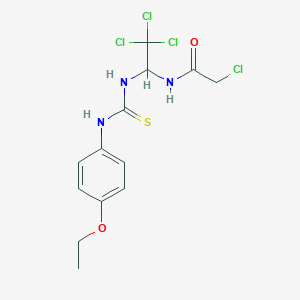
N'-(9-Anthrylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(9-Anthrylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a complex organic compound that features an anthracene moiety linked to a hydrazide group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(9-Anthrylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation of 9-anthraldehyde with 2-(2,3-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The anthracene moiety in N’-(9-Anthrylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential as an anticancer agent, given its structural similarity to other bioactive compounds.
Wirkmechanismus
The mechanism of action of N’-(9-Anthrylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide is not fully understood. its effects are likely mediated through interactions with cellular proteins and nucleic acids. The anthracene moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydrazide group could form covalent bonds with protein targets, leading to inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
N’-(9-Anthrylmethylene)acetohydrazide: Lacks the dichlorophenoxy group, making it less versatile in terms of chemical reactivity.
2-(2,3-Dichlorophenoxy)acetohydrazide: Lacks the anthracene moiety, reducing its potential as a fluorescent probe.
Uniqueness: N’-(9-Anthrylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the combination of the anthracene moiety and the dichlorophenoxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
765291-57-4 |
|---|---|
Molekularformel |
C23H16Cl2N2O2 |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-20-10-5-11-21(23(20)25)29-14-22(28)27-26-13-19-17-8-3-1-6-15(17)12-16-7-2-4-9-18(16)19/h1-13H,14H2,(H,27,28)/b26-13+ |
InChI-Schlüssel |
NVHBEHHYFRQDOI-LGJNPRDNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)COC4=C(C(=CC=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)COC4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12020813.png)


![N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12020830.png)

![11-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12020847.png)
![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12020849.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12020855.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12020874.png)
![3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12020877.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12020890.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020891.png)
![4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12020894.png)
